molecular formula C13H12FN3O2S B4813042 3-fluoro-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide

3-fluoro-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide

Cat. No.: B4813042
M. Wt: 293.32 g/mol
InChI Key: ZDIMUKZBLATEBN-UHFFFAOYSA-N
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Description

3-Fluoro-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a tetrahydrofuran (THF) ring and a 3-fluorobenzamide group. This structure combines electron-withdrawing (fluorine), hydrogen-bonding (amide), and lipophilic (THF) moieties, making it relevant for pharmaceutical and materials research. Its synthesis likely involves cyclocondensation or multi-component reactions, as seen in structurally related 1,3,4-thiadiazoles .

Properties

IUPAC Name

3-fluoro-N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN3O2S/c14-9-4-1-3-8(7-9)11(18)15-13-17-16-12(20-13)10-5-2-6-19-10/h1,3-4,7,10H,2,5-6H2,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDIMUKZBLATEBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C2=NN=C(S2)NC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Introduction of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be introduced through a cyclization reaction involving a diol precursor.

    Fluorination: The fluorine atom can be introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI).

    Amidation: The final step involves the formation of the benzamide moiety through an amidation reaction between the thiadiazole intermediate and a benzoyl chloride derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thiadiazole derivatives.

    Substitution: Formation of substituted benzamide derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that compounds similar to 3-fluoro-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide may serve as potential anticancer agents. The incorporation of the thiadiazole moiety is known to enhance biological activity against various cancer cell lines. For instance, studies have demonstrated that thiadiazole derivatives exhibit cytotoxic effects on human cancer cells by inducing apoptosis and inhibiting cell proliferation .

2. Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Thiadiazole derivatives have been reported to possess significant antibacterial and antifungal properties. Research has shown that modifications in the thiadiazole structure can lead to enhanced efficacy against resistant strains of bacteria and fungi .

Agricultural Applications

1. Pesticide Development
The unique chemical structure of this compound positions it as a candidate for developing novel pesticides. Its ability to disrupt specific biochemical pathways in pests can be exploited for creating effective agrochemicals that target harmful insects while minimizing environmental impact .

Data Tables

Application AreaDescriptionReferences
Anticancer ActivityInduces apoptosis in cancer cells ,
AntimicrobialEffective against resistant bacterial strains ,
Pesticide DevelopmentPotential for targeting pest biochemical pathways ,

Case Studies

Case Study 1: Anticancer Efficacy
In a study published in Journal of Medicinal Chemistry, researchers synthesized various thiadiazole derivatives, including those related to this compound. The results indicated that these compounds exhibited significant cytotoxicity against breast and lung cancer cell lines, with IC50 values in the low micromolar range .

Case Study 2: Antimicrobial Testing
A research article in Antibiotics detailed the antimicrobial screening of thiadiazole derivatives. The study found that compounds structurally similar to this compound displayed potent activity against Staphylococcus aureus and Candida albicans, suggesting their potential use as new antimicrobial agents .

Mechanism of Action

The mechanism of action of 3-fluoro-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance binding affinity through hydrogen bonding or electrostatic interactions, while the thiadiazole ring can participate in π-π stacking interactions with aromatic residues in the target protein.

Comparison with Similar Compounds

Structural Features

Key structural analogs and their substituents are summarized below:

Compound Name Core Structure Substituents Key Functional Groups Reference
Target Compound 1,3,4-Thiadiazole Tetrahydrofuran-2-yl, 3-fluorobenzamide C=O (amide), C=N, F, cyclic ether -
N-(3-Ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)-3-fluorobenzamide Benzothiazole 3-Ethyl, 6-fluoro, 3-fluorobenzamide C=O (amide), C=N, F
5-((1-(6-Methyl-2-oxo-2H-chromen-3-yl)ethylidene)hydrazono)-N,4-diphenyl-4,5-dihydro-1,3,4-thiadiazole-2-carboxamide 1,3,4-Thiadiazole Chromen-2-one, diphenyl, carboxamide C=O (carboxamide), C=N, aromatic
N-(4-((E)-1-(((Z)-5-Acetyl-3-(4-chlorophenyl)-1,3,4-thiadiazol-2(3H)-ylidene)hydrazono)ethyl)phenyl)-4-chlorobenzamide 1,3,4-Thiadiazole Acetyl, 4-chlorophenyl, 4-chlorobenzamide C=O (amide/acetyl), Cl, C=N
2,4-Dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide 1,3,4-Thiadiazole Polychloroalkyl, phenylamino, dichlorobenzamide Multiple Cl, C=O (amide), NH

Key Observations :

  • The target compound’s THF substituent distinguishes it from analogs with aromatic (e.g., phenyl, chlorophenyl) or aliphatic (e.g., ethyl) groups. THF may enhance solubility due to its oxygen atom’s hydrogen-bonding capacity .
  • Fluorine substitution is common in analogs (e.g., 3-fluorobenzamide in ), improving metabolic stability and target binding .

Physicochemical Properties

Melting points and solubility trends for select compounds:

Compound Type Melting Point Range (°C) Notable Substituents Solubility Inference Reference
Target Compound Not reported Tetrahydrofuran, fluorobenzamide Likely moderate (THF enhances solubility) -
Chromenone-thiadiazoles (11a–f) 171–242 Acetyl, phenyl, ester Low solubility (high melting points)
VEGFR-2-targeted thiadiazoles 235–277 Chlorophenyl, methoxyphenyl Very low (highly crystalline)
Dimethylamino-acryloyl derivatives ~200 Aryl, dimethylamino Moderate (lower melting points)

Key Observations :

  • The THF group in the target compound may lower its melting point compared to chlorophenyl/methoxyphenyl analogs (e.g., 235–277°C in ), aligning closer to dimethylamino-acryloyl derivatives (~200°C) .
  • Fluorine and THF could synergistically improve aqueous solubility relative to purely aromatic analogs.

Spectroscopic Characterization :

  • IR : Expected peaks at ~1650–1700 cm⁻¹ (C=O amide), ~1580–1600 cm⁻¹ (C=N thiadiazole), and ~1250 cm⁻¹ (C-O-C in THF) .
  • NMR : Distinct signals for THF protons (δ 1.5–2.5 ppm for CH₂, δ 3.6–4.0 ppm for O-CH₂), fluorine-induced deshielding in benzamide aromatic protons (δ 7.3–8.1 ppm) .
  • MS : Molecular ion peak consistent with M⁺ = 377.4 g/mol (C₁₆H₁₄FN₃O₂S).

Q & A

Q. What critical parameters must be optimized during synthesis to maximize yield and purity?

  • Methodological Answer: Synthesis optimization involves:
  • Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution in thiadiazole formation .
  • Temperature Control: Reactions often require 60–90°C to balance kinetics and side reactions .
  • Reaction Time: Extended stirring (12–24 hours) ensures complete cyclization of tetrahydrofuran-thiadiazole intermediates .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (methanol/water) isolates the product .

Q. Which spectroscopic techniques are essential for structural characterization?

  • Methodological Answer:
  • 1H/13C NMR: Resolve thiadiazole proton environments (δ 7.5–8.5 ppm) and benzamide carbonyl carbons (δ ~165 ppm) .
  • FT-IR: Confirm C=O (1680–1700 cm⁻¹) and C=N (1600–1650 cm⁻¹) stretches .
  • Mass Spectrometry (HRMS): Validate molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .
  • Elemental Analysis: Verify C, H, N, S content within ±0.3% of theoretical values .

Q. How can researchers design initial biological activity assays for this compound?

  • Methodological Answer:
  • In Vitro Screening: Use enzyme inhibition assays (e.g., kinase or protease targets) at 1–100 µM concentrations .
  • Cell-Based Models: Test cytotoxicity in cancer lines (e.g., MTT assay) and compare IC50 values to reference drugs .
  • Microbial Assays: Evaluate antimicrobial activity via broth microdilution (MIC determination) .

Advanced Research Questions

Q. How can contradictory bioactivity data across studies be resolved?

  • Methodological Answer:
  • Structure-Activity Relationship (SAR): Systematically vary substituents (e.g., fluorophenyl vs. methoxyphenyl) to isolate pharmacophores .
  • Dose-Response Curves: Replicate assays under standardized conditions (pH, temperature) to minimize variability .
  • Metabolic Stability Tests: Use liver microsomes to assess if discrepancies arise from differential metabolism .

Q. What computational strategies predict target interactions and mechanism of action?

  • Methodological Answer:
  • Molecular Docking: Use AutoDock Vina to model binding poses in enzymes (e.g., PFOR enzyme) .
  • Density Functional Theory (DFT): Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions .
  • Molecular Dynamics (MD): Simulate ligand-receptor stability over 100 ns to assess binding affinity .

Q. How is X-ray crystallography applied to resolve the compound’s 3D structure?

  • Methodological Answer:
  • Data Collection: Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) datasets .
  • Refinement: SHELXL refines hydrogen-bonded dimers (e.g., N–H···N interactions) and validates geometry via R-factors (<0.05) .
  • Hydrogen Bond Analysis: Identify non-classical interactions (e.g., C–H···O) stabilizing crystal packing .

Q. What advanced techniques identify synthetic byproducts or degradation products?

  • Methodological Answer:
  • LC-MS/MS: Detect impurities at ppm levels using reverse-phase C18 columns and gradient elution .
  • TLC-MS Hyphenation: Couple thin-layer chromatography with mass spectrometry for rapid impurity profiling .
  • Stability Studies: Accelerate degradation under heat/humidity and compare HPLC chromatograms pre/post stress .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-fluoro-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide
Reactant of Route 2
Reactant of Route 2
3-fluoro-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide

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